molecular formula C12H9Cl2NO2S B13667096 Ethyl 2-(2,5-Dichlorophenyl)thiazole-4-carboxylate

Ethyl 2-(2,5-Dichlorophenyl)thiazole-4-carboxylate

Cat. No.: B13667096
M. Wt: 302.2 g/mol
InChI Key: OSRKUMJJJQMUEE-UHFFFAOYSA-N
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Description

Ethyl 2-(2,5-Dichlorophenyl)thiazole-4-carboxylate is a heterocyclic compound that belongs to the thiazole family. Thiazoles are known for their diverse biological activities and are found in many potent biologically active compounds. This particular compound features a thiazole ring substituted with an ethyl ester group at the 4-position and a 2,5-dichlorophenyl group at the 2-position.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 2-(2,5-Dichlorophenyl)thiazole-4-carboxylate typically involves the condensation of 2,5-dichlorobenzaldehyde with thioamide in the presence of a base, followed by cyclization and esterification. The reaction conditions often include:

    Base: Sodium ethoxide or potassium carbonate

    Solvent: Ethanol or methanol

    Temperature: Reflux conditions (around 70-80°C)

    Cyclization: Involves the formation of the thiazole ring

    Esterification: Using ethyl chloroformate or ethyl bromoacetate

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-(2,5-Dichlorophenyl)thiazole-4-carboxylate undergoes various chemical reactions, including:

    Oxidation: Can be oxidized to form sulfoxides or sulfones

    Reduction: Reduction of the ester group to an alcohol

    Substitution: Electrophilic and nucleophilic substitution reactions at the thiazole ring

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA)

    Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4)

    Substitution: Halogenating agents like N-bromosuccinimide (NBS) for bromination

Major Products Formed

    Oxidation: Formation of sulfoxides or sulfones

    Reduction: Formation of alcohols

    Substitution: Formation of halogenated thiazole derivatives

Scientific Research Applications

Ethyl 2-(2,5-Dichlorophenyl)thiazole-4-carboxylate has a wide range of scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules

    Biology: Investigated for its potential antimicrobial and antifungal properties

    Medicine: Explored for its potential as an anti-inflammatory and anticancer agent

    Industry: Utilized in the development of dyes, biocides, and chemical reaction accelerators

Mechanism of Action

The mechanism of action of Ethyl 2-(2,5-Dichlorophenyl)thiazole-4-carboxylate involves its interaction with various molecular targets and pathways:

    Molecular Targets: Enzymes, receptors, and proteins involved in biological processes

    Pathways: Inhibition of specific enzymes or receptors, leading to the modulation of biochemical pathways

Comparison with Similar Compounds

Similar Compounds

  • Ethyl 2-(4-Chlorophenyl)thiazole-4-carboxylate
  • Ethyl 2-(2,4-Dichlorophenyl)thiazole-4-carboxylate
  • Ethyl 2-(2,5-Dimethylphenyl)thiazole-4-carboxylate

Uniqueness

Ethyl 2-(2,5-Dichlorophenyl)thiazole-4-carboxylate is unique due to the presence of two chlorine atoms at the 2 and 5 positions of the phenyl ring, which can significantly influence its biological activity and chemical reactivity compared to other similar compounds.

Properties

Molecular Formula

C12H9Cl2NO2S

Molecular Weight

302.2 g/mol

IUPAC Name

ethyl 2-(2,5-dichlorophenyl)-1,3-thiazole-4-carboxylate

InChI

InChI=1S/C12H9Cl2NO2S/c1-2-17-12(16)10-6-18-11(15-10)8-5-7(13)3-4-9(8)14/h3-6H,2H2,1H3

InChI Key

OSRKUMJJJQMUEE-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=CSC(=N1)C2=C(C=CC(=C2)Cl)Cl

Origin of Product

United States

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